COH29
CAS No.: 1190932-38-7
Cat. No.: VC0524166
Molecular Formula: C22H16N2O5S
Molecular Weight: 420.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1190932-38-7 |
---|---|
Molecular Formula | C22H16N2O5S |
Molecular Weight | 420.4 g/mol |
IUPAC Name | N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide |
Standard InChI | InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29) |
Standard InChI Key | LGGDLPSXAGQFSG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Characteristics
COH29, chemically known as N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide, is an aromatically substituted thiazole with potential antineoplastic activity. This compound has a molecular weight of 420.4 g/mol and a molecular formula of C22H16N2O5S . The structure features multiple hydroxyl groups and an amide linkage that contribute to its biological activity and binding properties. COH29 is also identified by its CAS number 1190932-38-7, which serves as its unique chemical identifier in scientific databases .
The compound's physical and chemical properties are critical to understanding its pharmacological behavior. These properties include:
Property | Value | Significance |
---|---|---|
Molecular Weight | 420.4 g/mol | Determines absorption and distribution |
XLogP3-AA | 4 | Indicates moderate lipophilicity |
Hydrogen Bond Donors | 5 | Important for target binding |
Hydrogen Bond Acceptors | 7 | Contributes to solubility profile |
Rotatable Bond Count | 4 | Affects conformational flexibility |
These characteristics collectively contribute to COH29's ability to interact with its target enzyme and maintain suitable pharmacokinetic properties for potential therapeutic application .
Synthesis and Development
COH29 was developed through a rational drug design approach that began with computational modeling to identify a novel ligand-binding pocket on the RNR small subunit (RRM2) near the C-terminal tail. This theoretical binding site was subsequently verified through experimental techniques including site-directed mutagenesis and nuclear magnetic resonance (NMR) .
The development pathway involved:
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Identification of the potential binding pocket through computer modeling
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Verification of the binding site using advanced experimental techniques
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Virtual screening of the National Cancer Institute's diverse small molecule database
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Lead optimization to develop the final compound with optimal properties
This methodical approach resulted in the creation of a novel class of RNR inhibitors with improved characteristics compared to existing agents .
Mechanism of Action
Primary Inhibition Mechanism
COH29 acts as a potent inhibitor of human ribonucleotide reductase, an essential enzyme for DNA synthesis and cellular proliferation. The compound specifically targets the RNR enzyme by binding to a ligand-binding pocket on the RNR M2 subunit (hRRM2) near the C-terminal tail . This binding interferes with the critical interaction between the hRRM1 and hRRM2 subunits, thereby preventing the assembly of the active RNR holoenzyme complex .
The molecular mechanism involves a disruption of protein-protein interactions rather than direct catalytic site inhibition, which represents a novel approach to RNR inhibition. Site-directed mutagenesis, NMR studies, and surface plasmon resonance biosensor analysis have confirmed COH29's binding to the proposed pocket and provided evidence for its mechanism of assembly blockade .
Downstream Effects
The inhibition of RNR activity by COH29 leads to a cascade of cellular effects:
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Decreased pool of deoxyribonucleotide triphosphates available for DNA synthesis
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Reduced DNA synthesis capacity
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Cell cycle arrest
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Growth inhibition of cancer cells
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Potential induction of apoptosis through DNA damage accumulation
Additionally, COH29 may inhibit the nuclear enzyme poly(ADP-ribose) polymerase 1 (PARP1), which plays a critical role in DNA damage repair. This inhibition prevents the repair of damaged DNA, causing both the accumulation of single and double strand DNA breaks and the induction of apoptosis in cancer cells .
Targeting Cancer Cell Vulnerabilities
The mechanism of COH29 is particularly significant because RNR is frequently overexpressed in many cancer cell types and is associated with increased drug resistance, cancer cell growth, and metastasis . By targeting this critical enzyme, COH29 attacks a fundamental vulnerability of cancer cells while offering a potentially improved therapeutic window compared to conventional cytotoxic agents.
Research has demonstrated that BRCA-1-defective human breast cancer cells show heightened sensitivity to COH29 compared to their wild-type BRCA-1 counterparts, both in vitro and in vivo . This finding suggests potential applications in precision medicine approaches for specific genetic backgrounds, particularly in cancers with DNA repair deficiencies.
Preclinical Research Findings
In Vitro Studies
Laboratory studies have confirmed COH29's effectiveness against various cancer cell lines. The compound has demonstrated potent inhibitory effects on both recombinant and cellular human RNR enzymes . Importantly, COH29 has shown the ability to overcome resistance to other RNR inhibitors, including hydroxyurea and gemcitabine, which are commonly used in clinical settings .
Microarray gene expression profiling studies have provided insights into the molecular pathways affected by COH29 treatment, particularly in BRCA-1-defective cancer cells . These studies help explain the differential sensitivity observed in various cancer cell types and identify potential biomarkers for response.
Cancer Cell Line Sensitivity Profile
COH29 has been systematically tested against the NCI-60 human cancer cell line panel, which represents diverse cancer types. The results revealed broad effectiveness across multiple cancer types, with particularly strong activity against:
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Ovarian cancer cell lines
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Leukemia cell lines
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Breast cancer cell lines, especially those with BRCA-1 defects
Notably, COH29 exerted minimal effects on normal fibroblasts and endothelial cells, suggesting a favorable therapeutic window between cancer cells and normal tissues . This selectivity is crucial for developing treatments with manageable side effect profiles.
Cancer Type | Sensitivity | Notes |
---|---|---|
Ovarian Cancer | High | Among the most responsive cell lines |
Leukemia | High | Demonstrated significant growth inhibition |
Breast Cancer (BRCA-1 deficient) | High | Enhanced sensitivity compared to BRCA-1 wild-type |
Other NCI-60 Panel Cancers | Moderate to High | Broad spectrum of activity |
Normal Fibroblasts | Low | Minimal growth inhibition |
Normal Endothelial Cells | Low | Limited cytotoxicity |
In Vivo Efficacy
The promising in vitro results have been complemented by encouraging findings in mouse xenograft models of human cancer. In these studies, COH29 treatment significantly reduced tumor growth compared to vehicle controls . These in vivo studies provide critical validation of the compound's potential therapeutic efficacy in more complex biological systems.
Additional in vivo research has specifically demonstrated enhanced efficacy in BRCA-1-defective cancer models, confirming the differential sensitivity observed in cell culture experiments and suggesting potential clinical applications for specific genetic backgrounds .
Advantages Over Existing Ribonucleotide Reductase Inhibitors
Addressing Current Limitations
Traditional RNR inhibitors, including hydroxyurea and gemcitabine, suffer from several limitations that restrict their clinical utility:
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Short half-life requiring frequent dosing
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Development of drug resistance
COH29 was specifically designed to address these shortcomings. Its novel mechanism of action targeting the RNR subunit assembly rather than directly inhibiting the catalytic site provides advantages over existing agents . This unique approach helps explain COH29's ability to overcome resistance to other RNR inhibitors.
Drug Resistance Studies
Research has demonstrated that COH29 maintains efficacy against cancer cell lines resistant to established RNR inhibitors like hydroxyurea and gemcitabine . This finding is particularly significant given that drug resistance remains one of the major challenges in cancer therapy.
The ability to overcome resistance mechanisms may be attributed to COH29's distinct binding site and mechanism of inhibition, which differs from those of traditional RNR inhibitors. This property positions COH29 as a potentially valuable addition to the anticancer drug arsenal, especially for treating refractory or relapsed cancers.
Clinical Development Status
Current Position in Drug Development Pipeline
COH29 has reached Phase I clinical trials, representing an important milestone in its development journey . This early clinical testing phase focuses on establishing safety, tolerability, pharmacokinetics, and preliminary evidence of efficacy in human subjects.
The compound has one investigational indication recorded in clinical databases, reflecting its focused development approach . Detailed results from these early clinical investigations will be critical for determining future development directions and potential therapeutic applications.
Package Size | Availability | Price Range (USD) |
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1mg | Research grade | ~$130 |
5mg | Research grade | ~$415 |
10mg | Research grade | ~$594 |
25mg | Research grade | ~$1,337 |
50mg | Research grade | ~$1,782 |
This commercial availability supports the broader scientific community's efforts to explore COH29's properties and potential applications beyond the original developers' research program .
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